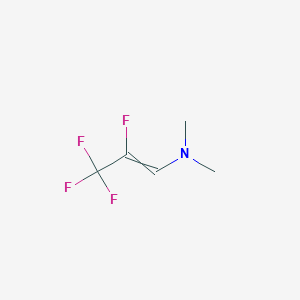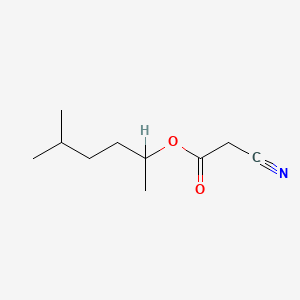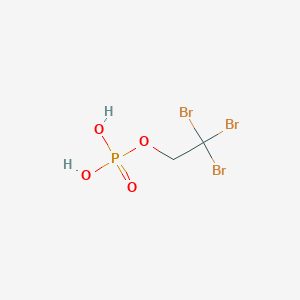
2,2,2-Tribromoethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Tribromoethyl dihydrogen phosphate is a chemical compound with the molecular formula C2H4Br3O4P. It is known for its use in various chemical reactions and applications due to its unique properties. The compound is characterized by the presence of three bromine atoms attached to an ethyl group, which is further connected to a dihydrogen phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromoethyl dihydrogen phosphate typically involves the reaction of 2,2,2-tribromoethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CBr3CH2OH+H3PO4→CBr3CH2OPO3H2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Tribromoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Tribromoethyl dihydrogen phosphate has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Tribromoethyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tribromoethyl group enhances its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Tribromoethyl dichlorophosphate
- 2,2,2-Tribromoethyl phosphoromorpholinochloridate
Comparison
Compared to similar compounds, 2,2,2-Tribromoethyl dihydrogen phosphate is unique due to its specific functional groups and reactivity. The presence of the dihydrogen phosphate group distinguishes it from other tribromoethyl derivatives, providing distinct chemical and biological properties.
Propiedades
Número CAS |
53676-26-9 |
|---|---|
Fórmula molecular |
C2H4Br3O4P |
Peso molecular |
362.74 g/mol |
Nombre IUPAC |
2,2,2-tribromoethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H4Br3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) |
Clave InChI |
NIHRETFAEJQJKQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(Br)(Br)Br)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



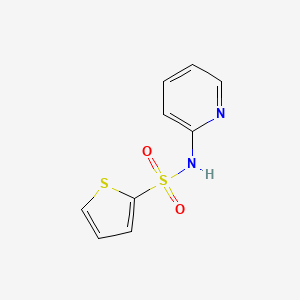
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

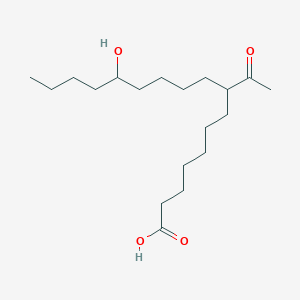
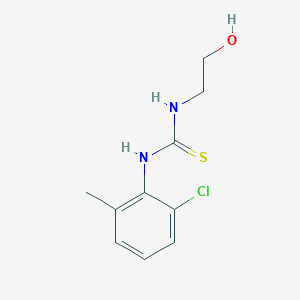

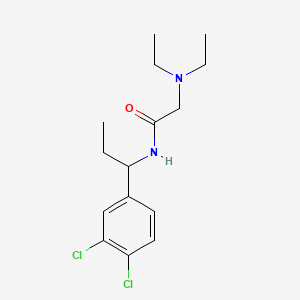
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)


